Leupeptin trifluoroacetate salt
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Overview
Description
It is widely used in biochemical research due to its ability to inhibit enzymes such as plasmin, trypsin, papain, calpain, and cathepsin B . This compound is particularly valuable in studies involving protein degradation and protease activity.
Scientific Research Applications
Leupeptin trifluoroacetate salt has a wide range of applications in scientific research:
Biochemistry: It is used as a protease inhibitor to study protein degradation and protease activity in various biological samples
Cell Biology: The compound is employed to protect proteins from degradation during cell lysis and extraction procedures.
Neuroscience: It is used to investigate the role of proteases in neurodegenerative diseases and other neurological conditions.
Mechanism of Action
Target of Action
Leupeptin trifluoroacetate salt primarily targets serine and cysteine proteases . These proteases play a crucial role in various biological processes, including protein degradation and regulation of cellular functions .
Mode of Action
This compound acts as an inhibitor of these proteases . It inhibits a range of proteases, including plasmin, trypsin, papain, and cathepsin B . The effective concentration of leupeptin for inhibition is between 10-100 µM .
Biochemical Pathways
By inhibiting serine and cysteine proteases, this compound affects the proteolytic pathways in the cell . These pathways are responsible for the degradation of proteins, and their inhibition can lead to the accumulation of certain proteins, potentially affecting various cellular functions .
Result of Action
The inhibition of proteases by this compound can lead to changes at the molecular and cellular levels. For instance, it can prevent the degradation of proteins, which might be crucial for maintaining the integrity of cellular functions . The specific molecular and cellular effects can vary depending on the cell type and the specific proteases being inhibited .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in water, and its solutions are stable for only a few hours . Stock solutions are stable up to 6 months at −20 °C . These factors need to be considered when using this compound in research or therapeutic applications.
Biochemical Analysis
Biochemical Properties
Leupeptin Trifluoroacetate Salt plays a significant role in biochemical reactions. It inhibits enzymes such as plasmin, trypsin, papain, calpain, and cathepsin B . It does not inhibit pepsin, cathepsins A and D, thrombin, or α-chymotrypsin . The nature of these interactions involves the binding of this compound to these enzymes, thereby inhibiting their activity.
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and inhibition or activation of enzymes. It binds to enzymes such as plasmin, trypsin, papain, calpain, and cathepsin B, inhibiting their activity . This can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows temporal effects. Solutions of this compound are stable for only a few hours, but stock solutions can be stable for up to 6 months at -20°C
Metabolic Pathways
This compound is involved in various metabolic pathways through its interaction with enzymes such as plasmin, trypsin, papain, calpain, and cathepsin B These interactions could potentially affect metabolic flux or metabolite levels
Preparation Methods
Leupeptin trifluoroacetate salt can be synthesized through various routes. One common method involves the chemical synthesis of the peptide sequence Acetyl-Leu-Leu-Arg-al, followed by its conversion to the trifluoroacetate salt. The synthesis typically involves solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled step-by-step on a solid support . The final product is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .
Chemical Reactions Analysis
Leupeptin trifluoroacetate salt undergoes several types of chemical reactions, primarily involving its peptide bonds and functional groups. Some of the common reactions include:
Comparison with Similar Compounds
Leupeptin trifluoroacetate salt is unique in its ability to inhibit a broad range of proteases. Similar compounds include:
Aprotinin: A protease inhibitor that primarily inhibits serine proteases such as trypsin and chymotrypsin.
Pepstatin A: An inhibitor of aspartic proteases, including pepsin and cathepsin D.
E-64: A specific inhibitor of cysteine proteases, such as papain and cathepsin B.
Compared to these inhibitors, this compound offers a broader spectrum of protease inhibition, making it a versatile tool in biochemical and medical research .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Leupeptin trifluoroacetate salt can be achieved through a multi-step process involving the protection of functional groups, peptide coupling, deprotection, and salt formation.", "Starting Materials": [ "Leucinamide", "Lysine", "Trifluoroacetic acid", "Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)", "N,N-diisopropylethylamine (DIPEA)", "Triethylsilane (TES)", "Tetrabutylammonium fluoride (TBAF)", "Methanol", "Acetonitrile", "Dichloromethane", "Dimethylformamide (DMF)", "Diethyl ether", "Water" ], "Reaction": [ "Protection of amine groups of leucinamide and lysine using tert-butyloxycarbonyl (Boc) group in the presence of DIPEA and TES in DMF", "Coupling of Boc-leucinamide and Boc-lysine using PyBOP and DIPEA in DMF to form Boc-Leu-Leu-Lys-OMe", "Deprotection of Boc groups using TFA in dichloromethane to form Leu-Leu-Lys-OMe", "Formation of trifluoroacetate salt by adding TFA to Leu-Leu-Lys-OMe in methanol", "Purification of the product by precipitation with diethyl ether and washing with water" ] } | |
CAS No. |
147385-61-3 |
Molecular Formula |
C22H39F3N6O6 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C20H38N6O4.C2HF3O2/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;3-2(4,5)1(6)7/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);(H,6,7) |
InChI Key |
WUHGBZVQELGOMH-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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